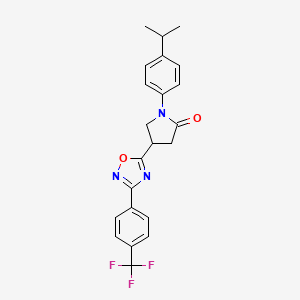
1-(4-Isopropylphenyl)-4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Isopropylphenyl)-4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C22H20F3N3O2 and its molecular weight is 415.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(4-Isopropylphenyl)-4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H20F3N3O2, and it features a pyrrolidinone core substituted with an isopropylphenyl group and a trifluoromethylphenyl oxadiazole moiety. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Several studies have investigated the anticancer properties of similar compounds within the same structural class. For instance, compounds with oxadiazole rings have shown promising results against various cancer cell lines. A recent study demonstrated that derivatives of oxadiazole exhibited significant cytotoxicity against breast cancer cells, with IC50 values in the low micromolar range. The mechanism of action was attributed to the induction of apoptosis through mitochondrial pathways .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Research on related compounds has indicated that trifluoromethyl substitutions can enhance antibacterial potency. For example, the minimum inhibitory concentration (MIC) of structurally similar oxadiazole derivatives was found to be effective against both Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Isopropyl Substitution : The isopropyl group enhances lipophilicity, potentially improving membrane permeability.
- Trifluoromethyl Group : This group has been associated with increased biological activity due to its electronegative nature, which can influence binding interactions with target proteins.
- Oxadiazole Moiety : Compounds containing oxadiazole rings have been linked to various biological activities, including anti-inflammatory and antimicrobial effects.
Case Studies
- Anticancer Screening : In a high-throughput screening of a library of compounds, derivatives similar to this compound were tested against multiple cancer cell lines. The study highlighted several analogs that showed promising anticancer activity, leading to further exploration of their mechanisms .
- Antimicrobial Evaluation : A series of experiments evaluated the antimicrobial efficacy of related oxadiazole compounds against common pathogens. Results indicated that modifications at the phenyl ring significantly affected antibacterial activity, suggesting that further optimization could yield more potent derivatives .
Properties
IUPAC Name |
1-(4-propan-2-ylphenyl)-4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O2/c1-13(2)14-5-9-18(10-6-14)28-12-16(11-19(28)29)21-26-20(27-30-21)15-3-7-17(8-4-15)22(23,24)25/h3-10,13,16H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQXMRFFGBAZHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














